

Application Notes and Protocols: Barium Hydride in Ammonia Synthesis

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Compound of Interest

Compound Name: Barium hydride (BaH₂)

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Introduction

The synthesis of ammonia via the Haber-Bosch process is a cornerstone of modern chemical manufacturing, primarily for fertilizer production. However, this process is energy-intensive, typically requiring high temperatures and pressures. Recent advancements in catalysis have focused on developing materials that can facilitate ammonia synthesis under milder conditions. Barium hydride (BaH₂) has emerged as a critical component in a new class of catalysts that exhibit remarkable activity at lower temperatures.

Barium hydride primarily functions as a promoter or co-catalyst in conjunction with transition metals such as nickel (Ni), cobalt (Co), and iron (Fe).^{[1][2][3]} Its presence significantly enhances the catalytic activity of these metals, which are otherwise considered less effective than traditional iron or ruthenium-based catalysts.^{[1][4]} The synergistic effect between BaH₂ and the transition metal is attributed to several mechanisms, including the facilitation of nitrogen (N₂) activation, the creation of an energy-favored reaction pathway through relayed catalysis, and the formation of reactive intermediates.^[4]

Two primary mechanisms have been proposed for the role of BaH₂:

- **Thermocatalytic Process:** In this mechanism, BaH₂ acts as a powerful electron donor. It facilitates the cleavage of the strong N≡N triple bond on the surface of the transition metal, a critical and often rate-limiting step in ammonia synthesis.^[3] The addition of BaH₂ can

dramatically lower the apparent activation energy for the reaction.[1] For instance, with a Ni catalyst, the activation energy can be reduced from 150 kJ mol⁻¹ to 87 kJ mol⁻¹. [1]

- **Chemical Looping Process:** This process involves a two-step cycle where BaH₂ first reacts with N₂ to form a barium imide (BaNH) intermediate, releasing hydrogen gas (H₂). [5][6] In the subsequent step, the BaNH is hydrogenated to produce ammonia (NH₃) and regenerate the BaH₂ for the next cycle. [2] This process allows for the separation of the nitrogen fixation and hydrogenation steps.

These application notes provide an overview of the performance of BaH₂-containing catalysts, detailed protocols for their preparation and use in ammonia synthesis, and diagrams illustrating the proposed catalytic cycles.

Data Presentation

The following tables summarize the quantitative data on the performance of various BaH₂-promoted catalysts for ammonia synthesis, compiled from recent literature.

Table 1: Catalytic Performance of BaH₂-Promoted Catalysts

Catalyst System	Temperature (°C)	Pressure (MPa)	NH ₃ Synthesis Rate (μmol g ⁻¹ h ⁻¹)	Apparent Activation Energy (E _a , kJ mol ⁻¹)	Reference
Ni-BaH ₂	< 300	-	Comparable to Cs-Ru/MgO	87	[1]
Ni (unpromoted)	-	-	-	150	[1]
BaH ₂ -Co/CNT	300	-	2.5x higher than Cs-Ru/MgO	58	[4]
BaH ₂ (transition-metal-free)	400 (673 K)	-	1230	101.9	[7]
Ni-catalyzed BaH ₂ -CL	250	0.1	-	-	[8]
BaH ₂ -BaO/Fe/CaH ₂	300	0.9	-	-	[3]

Table 2: Turnover Frequency (TOF) of a BaH₂-Promoted Iron Catalyst

Catalyst	Temperature (°C)	Pressure (MPa)	Turnover Frequency (s ⁻¹)	Reference
BaH ₂ -BaO/Fe/CaH ₂	100	0.9	0.23	[3]
BaH ₂ -BaO/Fe/CaH ₂	300	0.9	12.3	[3]

Experimental Protocols

Protocol 1: Preparation of a Ni-BaH₂ Catalyst via Ball Milling

This protocol describes the synthesis of a nickel catalyst promoted with barium hydride using a high-energy ball milling technique.^[5] This method ensures intimate contact between the active metal and the promoter.

Materials:

- Nickel (Ni) powder (99.9% purity)
- Barium hydride (BaH₂) powder (99% purity)
- Agate or stainless steel ball milling jar and balls
- Planetary ball mill
- Inert atmosphere glovebox (e.g., argon-filled)

Procedure:

- Inside an inert atmosphere glovebox, weigh the desired amounts of Ni powder and BaH₂ powder. A typical weight ratio is 1:1.
- Transfer the powders into the ball milling jar.
- Add the milling balls to the jar. A ball-to-powder mass ratio of 10:1 to 20:1 is recommended.
- Seal the jar tightly inside the glovebox.
- Remove the sealed jar from the glovebox and place it in the planetary ball mill.
- Mill the powders for a specified duration, for example, 2 hours at 300 rpm.^[1] The milling parameters can be adjusted to control the particle size and dispersion.
- After milling, transfer the jar back into the glovebox before opening.

- The resulting fine powder is the Ni-BaH₂ catalyst. Store it under an inert atmosphere until use.

Protocol 2: Preparation of a Ba-Promoted Co Catalyst via Impregnation

This protocol details the preparation of a barium-promoted cobalt catalyst supported on carbon, a method suitable for achieving high dispersion of the promoter.[9]

Materials:

- Cobalt precursor (e.g., cobalt nitrate, Co(NO₃)₂)
- Barium precursor (e.g., barium nitrate, Ba(NO₃)₂)
- High surface area carbon support
- Deionized water
- Rotary evaporator
- Tube furnace

Procedure:

- Co Impregnation: a. Dissolve the cobalt nitrate in a minimal amount of deionized water to form a concentrated solution. b. Add the carbon support to this solution. The volume of the solution should be just enough to fill the pores of the support (incipient wetness impregnation). c. Mix thoroughly to ensure uniform wetting. d. Dry the sample in an oven at 120 °C for 12 hours. e. Calcine the dried powder in a tube furnace under a flow of inert gas (e.g., N₂ or Ar) at 400-500 °C for 4 hours.
- Ba Promoter Addition (Co-impregnation method):[9] a. For co-impregnation, dissolve both the cobalt and barium precursors in deionized water at the desired molar ratio. b. Impregnate the carbon support with this mixed solution. c. Follow the same drying and calcination steps as described above.

- Catalyst Reduction: a. Prior to the ammonia synthesis reaction, the calcined catalyst must be reduced. b. Place the catalyst in the reactor and heat it under a flow of pure H₂ (or a H₂/Ar mixture) at a temperature of 400-500 °C for 2-4 hours.^[1] c. After reduction, cool the catalyst to the desired reaction temperature under an inert gas flow.

Protocol 3: Evaluation of Catalytic Activity for Ammonia Synthesis

This protocol describes a general procedure for testing the performance of the prepared BaH₂-promoted catalysts in a fixed-bed flow reactor system.

Equipment:

- Stainless steel fixed-bed reactor
- Tube furnace with temperature controller
- Mass flow controllers for N₂, H₂, and Ar gases
- Back pressure regulator
- Gas chromatograph (GC) with a thermal conductivity detector (TCD) for NH₃ analysis, OR an ammonia trapping system.
- Ammonia trapping system: Bubblers containing a standard sulfuric acid (H₂SO₄) solution (e.g., 5 mM).
- Ion chromatograph.

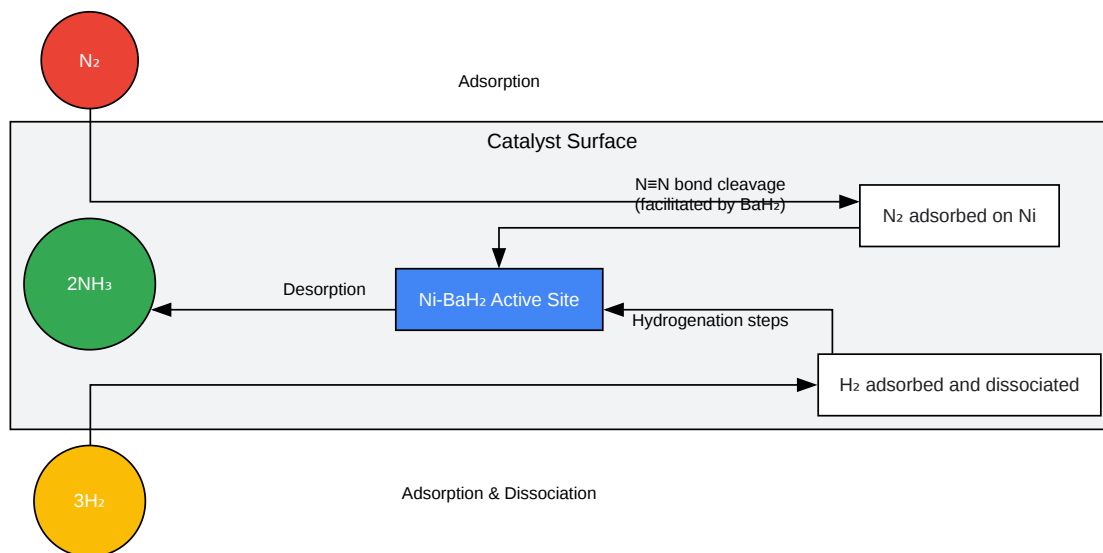
Procedure:

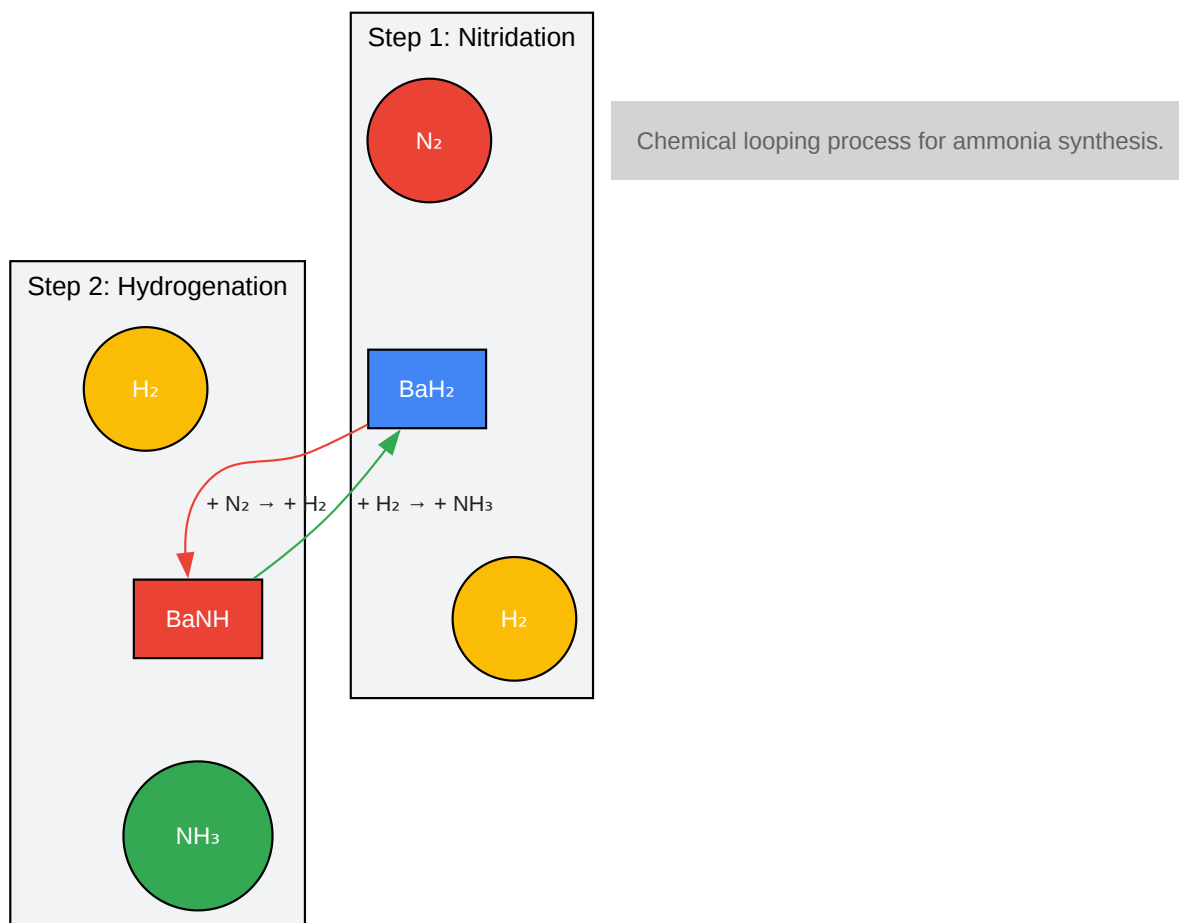
- Catalyst Loading: a. Load a precisely weighed amount of the prepared catalyst (e.g., 0.1 g) into the center of the reactor tube.^[7] b. Secure the catalyst bed with quartz wool on both ends.
- Catalyst Pre-treatment/Reduction: a. If not already reduced, perform the in-situ reduction as described in Protocol 2, step 3.

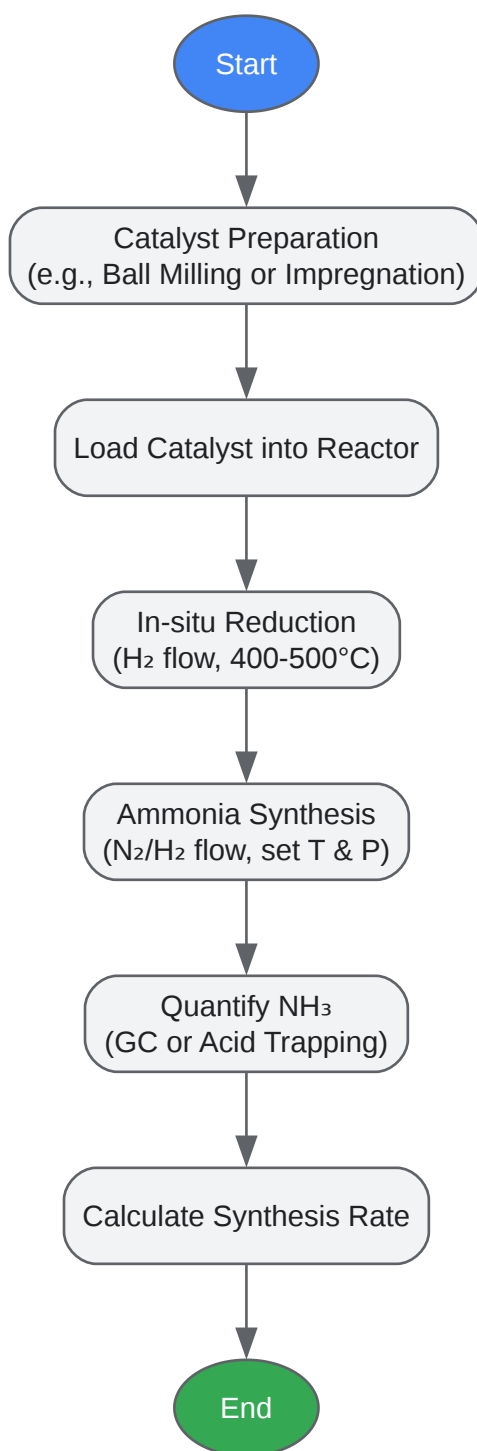
- Ammonia Synthesis Reaction: a. After reduction, cool the reactor to the desired starting temperature (e.g., 250-400 °C) under an Ar flow.[8] b. Set the system pressure to the desired value (e.g., 0.1 - 1.0 MPa) using the back pressure regulator.[8] c. Introduce the reactant gas mixture, typically a 3:1 molar ratio of H₂ to N₂, at a specific total flow rate (e.g., 60 mL min⁻¹). [7] The weight hourly space velocity (WHSV) is a key parameter to report (e.g., 36,000 mL g_cat⁻¹ h⁻¹).[7] d. Allow the reaction to stabilize for several hours.
- Ammonia Quantification: a. Method A: Online GC Analysis: Periodically, direct the effluent gas from the reactor to the GC-TCD to determine the concentration of NH₃. b. Method B: Acid Trapping:[7] i. Pass the effluent gas through the bubblers containing the standard H₂SO₄ solution for a fixed period. The ammonia in the gas will be neutralized by the acid. ii. After trapping, analyze the amount of ammonium ions (NH₄⁺) in the solution using an ion chromatograph.
- Data Analysis: a. Calculate the rate of ammonia synthesis using the following formula: Rate (mol g⁻¹ h⁻¹) = (moles of NH₃ produced) / (catalyst mass (g) × time (h)) b. Repeat the experiment at different temperatures to determine the apparent activation energy from an Arrhenius plot.

Mandatory Visualization

Diagram 1: Thermocatalytic Cycle on Ni-BaH₂

Thermocatalytic cycle on Ni-BaH₂.





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